Ethylene-d1
Overview
Description
This compound has the molecular formula C₂H₃D and a molecular weight of 29.0593 g/mol . Ethylene-d1 is primarily used in scientific research, particularly in studies involving isotopic labeling and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene-d1 can be synthesized through various methods, including the deuteration of ethylene. One common method involves the reaction of ethylene with deuterium gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of a hydrogen atom with deuterium.
Industrial Production Methods: Industrial production of this compound is less common compared to its synthesis in research laboratories. it can be produced using similar methods as those used for ethylene, such as steam cracking of hydrocarbons, followed by isotopic exchange reactions to introduce deuterium. The process involves the use of deuterium gas and specialized catalysts to achieve the desired isotopic substitution .
Chemical Reactions Analysis
Types of Reactions: Ethylene-d1 undergoes similar chemical reactions as ethylene, including:
Oxidation: this compound can be oxidized to form ethylene oxide or acetaldehyde.
Reduction: It can be reduced to form ethane-d1.
Substitution: this compound can participate in substitution reactions where the deuterium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used for reduction reactions.
Substitution: Halogenation reactions using halogens like chlorine or bromine can lead to the formation of halogenated this compound derivatives.
Major Products Formed:
Oxidation: Ethylene oxide-d1, acetaldehyde-d1.
Reduction: Ethane-d1.
Substitution: Halogenated this compound derivatives such as chlorothis compound and bromothis compound
Scientific Research Applications
Ethylene-d1 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects to understand the influence of isotopic substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethylene in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of ethylene-containing drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethylene-d1 is similar to that of ethylene. At the molecular level, this compound interacts with specific receptors and enzymes, leading to various biochemical and physiological effects. In plants, this compound binds to ethylene receptors, triggering a signal transduction pathway that regulates processes such as fruit ripening, flower wilting, and leaf abscission. The presence of deuterium can influence the rate of these processes due to the kinetic isotope effect, where the heavier isotope (deuterium) leads to slower reaction rates compared to hydrogen .
Comparison with Similar Compounds
Ethylene-d1 can be compared with other similar compounds such as:
Ethylene (C₂H₄): The non-deuterated form of ethylene, widely used in the chemical industry and as a plant hormone.
Ethane-d1 (C₂H₅D): A deuterated form of ethane, used in similar isotopic labeling studies.
Acetylene-d1 (C₂HD): A deuterated form of acetylene, used in studies of reaction mechanisms and isotope effects.
Uniqueness: this compound is unique due to the presence of deuterium, which provides valuable insights into reaction mechanisms and kinetic isotope effects. The isotopic substitution allows researchers to study the influence of mass and bond strength on chemical reactions, making it a valuable tool in both fundamental and applied research .
Properties
IUPAC Name |
deuterioethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181305 | |
Record name | Ethylene-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2680-00-4 | |
Record name | Ethylene-d1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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